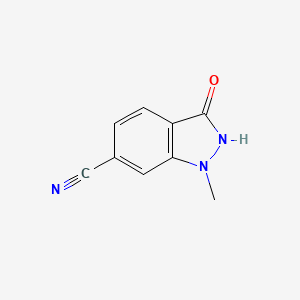![molecular formula C6H5ClN4 B15071622 3-Chloropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B15071622.png)
3-Chloropyrazolo[1,5-a]pyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloropyrazolo[1,5-a]pyrimidin-5-amine is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines These compounds are characterized by a pyrazole ring fused to a pyrimidine ring, sharing one nitrogen atom
Vorbereitungsmethoden
The synthesis of 3-Chloropyrazolo[1,5-a]pyrimidin-5-amine typically involves the reaction of appropriate pyrazole derivatives with chlorinating agents under controlled conditions. One common method involves the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3-Chloropyrazolo[1,5-a]pyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts.
Common reagents used in these reactions include sodium hydride (NaH), palladium catalysts (Pd/C), and various solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-Chloropyrazolo[1,5-a]pyrimidin-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Chloropyrazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of casein kinase 2 (CK2), inhibiting its activity. This inhibition can disrupt various cellular processes, leading to antiproliferative effects in cancer cells . The compound’s photophysical properties are attributed to its electronic structure, which allows for efficient absorption and emission of light .
Vergleich Mit ähnlichen Verbindungen
3-Chloropyrazolo[1,5-a]pyrimidin-5-amine can be compared with other pyrazolo[1,5-a]pyrimidines, such as:
5-Chloropyrazolo[1,5-a]pyrimidin-3-amine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A compound with additional nitro groups, making it more energetic and suitable for different applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C6H5ClN4 |
|---|---|
Molekulargewicht |
168.58 g/mol |
IUPAC-Name |
3-chloropyrazolo[1,5-a]pyrimidin-5-amine |
InChI |
InChI=1S/C6H5ClN4/c7-4-3-9-11-2-1-5(8)10-6(4)11/h1-3H,(H2,8,10) |
InChI-Schlüssel |
BBXKHJFHVVVDDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=C(C=N2)Cl)N=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-imino-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B15071556.png)
![2-(Aziridin-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B15071566.png)









